Sodium isethionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

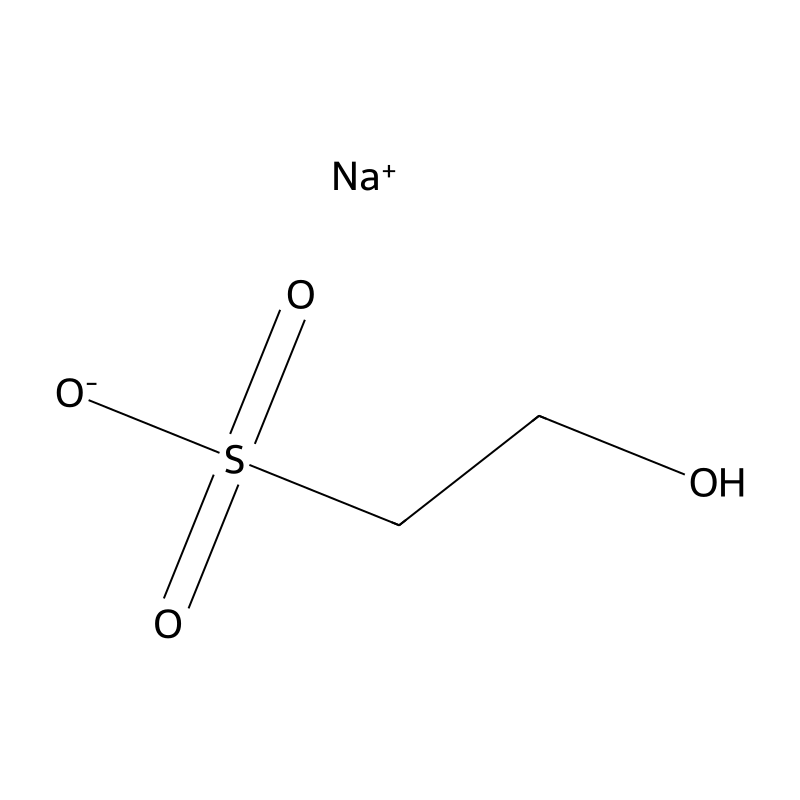

Sodium isethionate, also known as sodium 2-hydroxyethyl sulfonate, is the sodium salt of isethionic acid. It is characterized by its molecular formula and a molecular weight of approximately 148.11 g/mol. This compound appears as a white, free-flowing solid that is highly soluble in water and exhibits good biodegradability. Due to its hydrophilic nature, sodium isethionate serves as an effective surfactant and is widely used in personal care products such as shampoos, cleansers, and soaps .

- In personal care products, sodium isethionate acts as a surfactant. Surfactants lower the surface tension of water, allowing it to spread more easily and remove dirt and oil from surfaces like skin and hair. The polar head group of sodium isethionate interacts with water, while the non-polar tail interacts with dirt and oil, enabling their removal during rinsing.

- Additionally, the presence of the ethanol group contributes to the mildness of sodium isethionate by reducing its interaction with the skin's natural oils [].

The primary method for synthesizing sodium isethionate involves the reaction between ethylene oxide and sodium bisulfite. This reaction typically occurs in an aqueous solution under controlled conditions to minimize by-product formation . The general reaction can be represented as follows:

Additionally, sodium isethionate can undergo dehydration to yield vinylsulfonic acid, which has further applications in various chemical processes .

Sodium isethionate has been studied for its biological relevance, particularly in its role as a precursor for taurine synthesis. Research indicates that heart tissue may convert taurine into isethionic acid, suggesting a metabolic pathway that could be significant in physiological contexts . Moreover, due to its mild nature, sodium isethionate is considered safe for use in cosmetic formulations, with studies indicating low irritation potential on skin .

The synthesis of sodium isethionate primarily involves two steps:

- Formation of Sodium Bisulfite: Sodium hydroxide reacts with sulfur dioxide to produce sodium bisulfite.

- Reaction with Ethylene Oxide: Sodium bisulfite is then reacted with ethylene oxide under controlled temperature and pressure conditions to yield sodium isethionate.

This process requires careful management of reactant ratios and environmental conditions to prevent the formation of unwanted by-products .

Sodium isethionate finds extensive applications across various industries:

- Personal Care Products: It acts as a surfactant in shampoos, facial cleansers, bar soaps, and conditioners due to its mildness and ability to produce a creamy lather without stripping the skin's natural oils .

- Industrial Use: Sodium isethionate serves as an anti-static agent in hair care products and improves the stability of formulations in both hard and soft water environments .

- Biological Buffers: It can be utilized in the preparation of biological buffers such as HEPES and MES, which are essential in biochemical research .

Research on sodium isethionate has focused on its solubilization properties when combined with various surfactants. Studies have explored methods to enhance its stability in aqueous solutions through micelle formation and ion exchange processes . These interactions are crucial for optimizing its performance in cosmetic formulations.

Sodium isethionate shares similarities with several other compounds but stands out due to its unique properties. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium Lauryl Sulfate | Commonly used surfactant; can be irritating to skin | |

| Sodium Cocoyl Isethionate | Derived from coconut oil; milder than sulfate surfactants | |

| Sodium Myreth Sulfate | Similar applications; less biodegradable |

Uniqueness of Sodium Isethionate:

- Mildness: Unlike many sulfate-based surfactants, sodium isethionate is known for its gentleness on the skin.

- Biodegradability: It has favorable biodegradation properties compared to traditional surfactants.

- Versatility: Its ability to function effectively in both hard and soft water makes it particularly valuable in personal care formulations.

Catalytic-Free Synthesis Approaches for Lauroyl Isethionate Homologs

The development of catalyst-free synthesis methodologies for sodium lauroyl isethionate represents a significant advancement in sustainable surfactant manufacturing. Traditional synthesis routes have historically relied on hazardous chlorinated reagents and multistep processes that compromise both environmental safety and economic efficiency. Contemporary research has demonstrated that direct esterification between lauric acid and sodium isethionate can be achieved under solvent-free and catalyst-free conditions, eliminating the need for thionyl chloride or other chlorinated intermediates that were previously considered essential for acyl isethionate synthesis.

The optimized single-step synthesis involves heating equimolar quantities of lauric acid and sodium isethionate to 240°C under continuous nitrogen atmosphere. This temperature regime enables complete esterification while facilitating the removal of reaction water through distillation, which drives the equilibrium toward product formation. The process achieves crude purities of 83% through cationic titration analysis, representing performance levels comparable to traditional catalytic routes without the associated environmental and safety concerns. The elimination of catalytic materials addresses previous challenges where catalyst concentrations above 0.2% by weight resulted in undesirable phase separation in the final product formulation.

Process optimization studies have revealed that maintaining an inert atmosphere throughout the reaction is critical for both product quality and yield optimization. The presence of oxygen during synthesis induces formation of deep-brown organic impurities that render the product unsuitable for cosmetic applications where visual appearance is paramount. Nitrogen flow rates must be carefully controlled to assist water vapor removal while preventing oxidative degradation of the isethionate ester product. Industrial implementations of this methodology have incorporated continuous recycle systems for volatile fatty acid components, ensuring maintenance of desired chain length distributions in the final product while maximizing atom economy.

Comparative analysis with alternative synthesis routes demonstrates the superior environmental profile of the catalyst-free approach. Previous methodologies utilizing acyl chloride intermediates required two-step synthesis sequences with associated solvent recovery and waste treatment requirements. The direct esterification route eliminates these processing steps while achieving similar reaction times and yields, typically completing conversion within four hours at the specified temperature conditions. Temperature control during the synthesis requires gradual heating protocols to prevent thermal overshoot, which can lead to premature decomposition and reduced product activity levels.

Solvent Selection and Recrystallization Optimization Strategies

Methanol has emerged as the optimal solvent for recrystallization purification of crude sodium lauroyl isethionate based on comprehensive solubility analysis and crystallization performance evaluation. The selection of appropriate recrystallization solvents requires consideration of multiple factors including temperature-dependent solubility profiles, chemical compatibility with the target compound, and practical considerations such as boiling point and volatility characteristics. For sodium lauroyl isethionate, methanol satisfies the fundamental requirement of providing high solubility when heated and poor solubility when cooled, creating the necessary driving force for effective purification.

Systematic recrystallization studies have demonstrated that successive cooling crystallizations in methanol at controlled rates of 0.5°C per minute result in progressive purity improvements. Starting from crude material with 83% purity, the first recrystallization cycle achieves approximately 90% purity, with subsequent cycles reaching 95% and finally 98% purity after three complete recrystallization sequences. This represents the highest published purity level for sodium acyl isethionate surfactants, surpassing typical commercial specifications that range from 78% to 85% for crude sodium cocoyl isethionate products.

The optimization of recrystallization parameters involves careful control of cooling rates, concentration levels, and temperature ranges to maximize both yield and purity improvements. Turbidimetric solubility analysis has revealed that sodium lauroyl isethionate exhibits distinct crystallization and dissolution temperatures at various concentration levels in methanol. At a concentration of 20 grams per liter, crystallization occurs at approximately 1.6°C while dissolution takes place at 23.3°C, establishing a metastable zone width of approximately 21.7°C under standard cooling conditions. Higher concentrations demonstrate proportionally elevated transition temperatures, with 35 grams per liter solutions showing crystallization at 23.6°C and dissolution at 41.5°C.

Temperature-dependent activity coefficient analysis provides insights into the thermodynamic behavior of sodium lauroyl isethionate in methanolic solutions. The deviation from ideality induced by the methanolic solvent environment can be quantified through comparison of experimental solubilities with ideal van't Hoff predictions, revealing the complex interactions between the ionic surfactant and polar protic solvent. These thermodynamic relationships are essential for predicting crystallization behavior and optimizing large-scale purification processes.

The scalability of methanol-based recrystallization has been demonstrated through process development studies that maintain consistent purity improvements across different batch sizes. Industrial implementation considerations include solvent recovery systems and crystallization vessel design parameters that ensure uniform temperature distribution and mixing characteristics. The relatively high boiling point of methanol (64.7°C) provides sufficient temperature differential for effective recrystallization while enabling practical solvent recovery through distillation.

Turbidimetric Analysis of Metastable Zone Width During Crystallization

Turbidimetric analysis has become the standard methodology for determining metastable zone width in sodium isethionate derivative crystallization processes due to its ability to provide real-time monitoring of nucleation events and phase transitions. The metastable zone represents a critical region in the phase diagram where supersaturated solutions can exist temporarily without spontaneous nucleation, making its accurate determination essential for controlled crystallization process design. For sodium lauroyl isethionate systems, turbidimetric measurements enable precise identification of both dissolution temperatures on the solubility curve and nucleation points within the metastable zone across different concentration ranges.

Experimental methodology for turbidimetric analysis involves monitoring light transmission through sodium lauroyl isethionate solutions during controlled cooling and heating cycles. The technique detects the onset of crystallization through decreased light transmission as crystals begin to scatter incident radiation, providing a clear endpoint for metastable zone width determination. Complementary dissolution measurements during heating cycles establish the equilibrium solubility curve, creating a complete thermodynamic profile for crystallization process optimization.

Process impurities have been demonstrated to significantly influence metastable zone width behavior in isethionate crystallization systems. Research on taurine crystallization in the presence of sodium isethionate and related compounds reveals that structural similarities between the target compound and impurities can lead to complex solubilization effects. Sodium isethionate additions at concentrations of 0.12 mol per kilogram water increase solid-liquid interfacial energy by 9.1% and solution viscosity by 5.4% at 303.15 K. These changes in both thermodynamic factors through interfacial energy modifications and kinetic factors through viscosity alterations contribute to metastable zone width extension.

The correlation between induction time and metastable zone width provides fundamental insights into nucleation kinetics during sodium isethionate derivative crystallization. Classical nucleation theory establishes relationships between temperature-dependent supersaturation levels and nucleation probability, enabling prediction of crystallization behavior under various process conditions. For systems exhibiting stochastic nucleation behavior, probability analysis based solely on energy barriers to nucleation often provides more accurate descriptions than time-dependent nucleation rate approaches.

Predictive modeling of metastable zone width behavior enables optimization of cooling crystallization processes for sodium isethionate derivatives. Mathematical models incorporating nucleation kinetics, supersaturation relationships, and temperature profiles can accurately predict crystallization onset under various operational conditions. These models are particularly valuable for industrial process design where precise control of particle size distribution and crystallization kinetics is required.

| Concentration (g/L) | Crystallization Temperature (°C) | Dissolution Temperature (°C) | Metastable Zone Width (°C) |

|---|---|---|---|

| 20 | 1.6 ± 0.29 | 23.3 ± 0.37 | 21.7 |

| 25 | 11.0 ± 0.34 | 29.5 ± 0.59 | 18.5 |

| 30 | 18.6 ± 0.24 | 36.4 ± 0.41 | 17.8 |

| 35 | 23.6 ± 0.81 | 41.5 ± 0.24 | 17.9 |

Table 1: Metastable zone width measurements for sodium lauroyl isethionate in methanol solutions at various concentrations, determined through turbidimetric analysis

Advanced turbidimetric instrumentation enables automated detection of nucleation events through sophisticated optical monitoring systems. These instruments can simultaneously track particle size evolution and count distributions during crystallization processes, providing comprehensive data for process optimization and scale-up considerations. The integration of turbidimetric analysis with temperature control systems enables precise determination of metastable zone boundaries under various cooling rate conditions.

Critical Micellar Concentration Determination Through Surface Tension Analysis

Fundamental Principles of Critical Micellar Concentration

Critical micellar concentration represents the threshold concentration at which surfactant molecules begin to aggregate into micelles in aqueous solution. For sodium isethionate and its derivatives, this parameter serves as a crucial indicator of surface activity and aggregation behavior. The determination of critical micellar concentration through surface tension measurements provides fundamental insights into the colloidal properties of these surfactant systems.

Surface Tension Measurement Methodology

Surface tension analysis employs various experimental techniques to determine critical micellar concentration values. The most commonly utilized methods include the du Noüy ring method, Wilhelmy plate method, and pendant drop technique. These methodologies measure the reduction in surface tension as surfactant concentration increases, with the critical micellar concentration identified as the point where surface tension reaches a plateau value.

For sodium lauroyl isethionate, experimental investigations have revealed a critical micellar concentration of 5.4 millimoles per liter at 20°C, with a corresponding plateau surface tension of 38 millinewtons per meter. This value demonstrates the compound's moderate surface activity compared to conventional surfactants such as sodium dodecyl sulfate, which exhibits a critical micellar concentration of approximately 8.1 millimoles per liter.

Experimental Data and Comparative Analysis

Research investigations have documented critical micellar concentration values for various isethionate compounds through surface tension measurements. Myristic acid isethionate ester exhibits a critical micellar concentration of 1.21 × 10^-3 moles per liter with a surface tension of 28.4 millinewtons per meter. These values indicate enhanced surface activity compared to the parent sodium isethionate compound.

Temperature Dependence of Critical Micellar Concentration

Temperature significantly influences critical micellar concentration values for ionic surfactants, including sodium isethionate derivatives. The relationship typically follows a U-shaped curve, with minimum critical micellar concentration values occurring between 20-30°C. This temperature dependence results from competing thermodynamic effects: increased temperature reduces hydration of hydrophilic groups, favoring micellization, while simultaneously disrupting structured water around hydrophobic groups, opposing micelle formation.

Theoretical Framework for Surface Tension Analysis

The theoretical foundation for critical micellar concentration determination relies on the Gibbs adsorption equation, which relates surface tension reduction to surfactant concentration. The surface excess concentration at the air-water interface follows the relationship:

Γ = -(1/RT) × (dγ/d ln C)

Where Γ represents surface excess concentration, R is the gas constant, T is temperature, γ is surface tension, and C is surfactant concentration. This relationship enables calculation of surface parameters including maximum surface excess concentration and minimum area per molecule at the interface.

Micelle Size and Aggregation Behavior

Sodium cocoyl isethionate micelles exhibit unique size characteristics that influence their surface activity. Dynamic light scattering measurements indicate micelle radii of approximately 33.5 ± 1 Angstrom for sodium cocoyl isethionate systems. This relatively large micelle size contributes to the compound's mildness in personal care applications, as the micelles cannot penetrate through the smaller aqueous pores of the stratum corneum.

Solubilization Enhancement via Micellar Incorporation and Ion Exchange Techniques

Micellar Incorporation Mechanisms

Micellar incorporation represents a fundamental approach for enhancing the solubilization of poorly water-soluble isethionate compounds. This technique involves the formation of mixed micelles between sodium isethionate derivatives and secondary surfactants, creating a thermodynamically favorable environment for solubilization. The process relies on the hydrophobic interactions between surfactant alkyl chains and the electrostatic compatibility between ionic head groups.

Secondary Surfactant Selection and Compatibility

The selection of secondary surfactants for micellar incorporation depends on several factors including critical micellar concentration compatibility, ionic strength effects, and thermodynamic favorability. Amphoteric surfactants such as cocamidopropyl betaine have demonstrated particular effectiveness in solubilizing sodium cocoyl isethionate. These systems form stable, transparent aqueous concentrates through the creation of mixed micelles that prevent recrystallization of the isethionate compound.

Ion Exchange Methodologies

Ion exchange techniques provide an alternative approach for enhancing isethionate solubilization. The replacement of sodium ions with ammonium or triethanolammonium ions significantly improves water solubility characteristics. This approach exploits the different hydration properties and ionic radii of the exchanged cations, resulting in modified crystal lattice structures and enhanced dissolution kinetics.

Thermodynamic Considerations in Ion Exchange

The thermodynamic driving force for ion exchange processes depends on the relative hydration energies of the participating ions. Ammonium ions exhibit different hydration characteristics compared to sodium ions, leading to altered interaction patterns with the isethionate anion. This modification in ionic interactions results in improved solubility profiles and enhanced stability in aqueous formulations.

Practical Applications and Formulation Strategies

Industrial formulation strategies often combine multiple solubilization techniques to achieve optimal performance. A typical approach involves the simultaneous application of micellar incorporation and ion exchange methods, creating synergistic effects that enhance overall solubilization efficiency. These combined methodologies enable the formulation of stable liquid detergent systems containing sodium cocoyl isethionate as the primary surfactant.

Kinetic Aspects of Solubilization Enhancement

The kinetics of solubilization enhancement through micellar incorporation follow complex pathways involving surfactant adsorption, micelle formation, and solubilization equilibrium establishment. The rate-limiting step typically involves the formation of mixed micelles, which depends on the concentration ratio of primary to secondary surfactants and the system temperature. Understanding these kinetic aspects enables optimization of processing conditions and formulation procedures.

Emulsification Kinetics in Aqueous-Lipid Phase Boundary Systems

Theoretical Framework for Emulsification Kinetics

Emulsification kinetics in aqueous-lipid systems containing sodium isethionate follows complex mechanisms involving adsorption, droplet formation, and stabilization processes. The kinetic behavior depends on surfactant concentration, temperature, mixing conditions, and the nature of the lipid phase. The overall emulsification rate can be described by second-order kinetics, with the rate constant influenced by system composition and processing parameters.

Surfactant Adsorption at Interfaces

The adsorption of sodium isethionate derivatives at oil-water interfaces represents the initial step in emulsification processes. The kinetics of this adsorption determine the subsequent emulsification efficiency and stability characteristics. Research has demonstrated that adsorption kinetics follow diffusion-controlled mechanisms, with the rate influenced by surfactant concentration gradients and interfacial area.

Droplet Formation and Stabilization Mechanisms

Following surfactant adsorption, mechanical energy input leads to droplet formation through interface deformation and rupture. Sodium isethionate compounds stabilize these droplets through electrostatic repulsion and steric hindrance effects. The stabilization mechanism depends on the surfactant concentration relative to the critical micellar concentration and the ionic strength of the aqueous phase.

Emulsification Rate Quantification

Emulsification rate quantification utilizes various analytical techniques including conductivity measurements, particle size analysis, and microscopic observation. The conductivity method provides real-time monitoring of emulsification progress through changes in aqueous phase conductivity. The rate constant can be determined from the linear relationship between time divided by conductivity change and time, following second-order kinetics.

Temperature Effects on Emulsification Kinetics

Temperature significantly influences emulsification kinetics through multiple mechanisms including viscosity reduction, enhanced molecular mobility, and altered surfactant adsorption characteristics. Research has shown that emulsification rate constants increase with temperature, with activation energies typically ranging from 35-45 kilojoules per mole for isethionate-containing systems. The temperature dependence follows Arrhenius behavior, enabling predictive modeling of emulsification processes.

pH and Ionic Strength Influences

The pH and ionic strength of the aqueous phase affect emulsification kinetics through changes in surfactant ionization and electrostatic interactions. Sodium isethionate derivatives exhibit optimal emulsification performance within pH ranges of 6-8, corresponding to their stability window. Higher ionic strength generally enhances emulsification rates through screening of electrostatic repulsion between surfactant molecules.

Mechanical Energy Input and Mixing Conditions

The mechanical energy input during emulsification determines the maximum achievable droplet size reduction and the time required to reach equilibrium. Higher stirring speeds generally increase emulsification rates but may also lead to droplet re-coalescence at excessive energy inputs. The optimal mixing conditions depend on the specific surfactant system and desired emulsion characteristics.

Stability Assessment and Long-term Behavior

Emulsion stability assessment involves monitoring physical changes over extended time periods using techniques such as multiple light scattering, microscopy, and rheological measurements. Sodium isethionate-stabilized emulsions typically exhibit good long-term stability due to the compound's effective interfacial activity and resistance to environmental changes. The stability depends on droplet size distribution, surfactant concentration, and storage conditions.

Applications in Industrial Formulations

Industrial applications of sodium isethionate emulsification systems include personal care products, pharmaceutical formulations, and food processing applications. The compound's mild nature and excellent stability characteristics make it particularly suitable for skin contact applications. Understanding emulsification kinetics enables optimization of processing conditions and product performance characteristics.

Future Research Directions

Physical Description

White crystalline powder; [MSDSonline]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 146 of 147 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Adhesive Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Ethanesulfonic acid, 2-hydroxy-, sodium salt (1:1): ACTIVE